(S)-3-Ethyl-5-(hydroxymethyl)oxazolidin-2-one
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Overview
Description
(S)-3-Ethyl-5-(hydroxymethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a 1,3-oxazolidin-2-one core structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Ethyl-5-(hydroxymethyl)oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often involves optimized synthetic routes to ensure high yield and purity. The use of triazabicyclodecene catalysis for the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates is one such method .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Ethyl-5-(hydroxymethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .
Scientific Research Applications
(S)-3-Ethyl-5-(hydroxymethyl)oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in stereoselective transformations.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a lead compound for developing new antibacterial agents.
Industry: Utilized in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of (S)-3-Ethyl-5-(hydroxymethyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, which bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone with promising antibacterial activity.
Uniqueness
(S)-3-Ethyl-5-(hydroxymethyl)oxazolidin-2-one is unique due to its specific chiral configuration and the presence of the hydroxymethyl group, which can be further modified to enhance its biological activity and selectivity .
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(5S)-3-ethyl-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-2-7-3-5(4-8)10-6(7)9/h5,8H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
MZIFJSKXAIBSHY-YFKPBYRVSA-N |
Isomeric SMILES |
CCN1C[C@H](OC1=O)CO |
Canonical SMILES |
CCN1CC(OC1=O)CO |
Origin of Product |
United States |
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